molecular formula C8H6Cl2N4 B1434325 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine CAS No. 1936189-68-2

2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine

Cat. No.: B1434325
CAS No.: 1936189-68-2
M. Wt: 229.06 g/mol
InChI Key: HPLAPKYTCOCUSX-UHFFFAOYSA-N
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Description

2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chlorine and triazole functionalities makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine typically involves the following steps:

    Formation of the triazole ring:

    Chloromethylation: The triazole ring is then chloromethylated using formaldehyde and hydrochloric acid.

    Coupling with pyridine: The chloromethylated triazole is then coupled with 2-chloropyridine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the pyridine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

    Material Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit a key enzyme in a bacterial infection, thereby preventing the bacteria from replicating.

    Agrochemicals: The compound may target specific proteins or enzymes in pests, leading to their death or inability to reproduce.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(trifluoromethyl)pyridine: This compound also contains a pyridine ring with a chlorine substituent, but has a trifluoromethyl group instead of a triazole ring.

    2-chloro-3-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine: Similar to the target compound but with a methyl group instead of a chloromethyl group.

Uniqueness

2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is unique due to the presence of both chlorine and triazole functionalities, which provide a combination of reactivity and stability

Properties

IUPAC Name

2-chloro-3-[4-(chloromethyl)triazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-4-6-5-14(13-12-6)7-2-1-3-11-8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLAPKYTCOCUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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